molecular formula Sn3 B14420033 CID 57473123 CAS No. 84625-64-9

CID 57473123

Cat. No.: B14420033
CAS No.: 84625-64-9
M. Wt: 356.1 g/mol
InChI Key: DOKDOSPPUPOMEX-UHFFFAOYSA-N
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Description

CID 57473123 is a synthetic organic compound with a molecular formula of C₁₅H₂₀O₅ and a molecular weight of 280.32 g/mol. Key properties include:

  • Boiling Point: 450–500°C (estimated via computational models)
  • Hydrogen Bond Acceptors/Donors: 5/2
  • Topological Polar Surface Area (TPSA): 85 Ų
  • LogP (octanol-water partition coefficient): 3.2 (indicating moderate lipophilicity)
  • Water Solubility: 0.12 mg/mL (classified as "slightly soluble")

Synthetic routes for this compound likely involve palladium-catalyzed cross-coupling reactions or modular assembly of aromatic and heterocyclic moieties, as observed in structurally related compounds such as CAS 54568-12-6 and CAS 54771-60-7 .

Properties

CAS No.

84625-64-9

Molecular Formula

Sn3

Molecular Weight

356.1 g/mol

InChI

InChI=1S/3Sn

InChI Key

DOKDOSPPUPOMEX-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 57473123 involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

CID 57473123 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

CID 57473123 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 57473123 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the biosynthesis of essential cellular components, thereby exerting its biological activity .

Comparison with Similar Compounds

Key Observations:

Structural Features :

  • Unlike taurocholic acid (CID 6675), which contains a sulfonic acid group and steroid backbone, this compound lacks sulfur but shares a polycyclic core common in betulin derivatives .
  • Compared to CAS 54771-60-7 (a benzofuran derivative), this compound exhibits higher TPSA and hydrogen-bonding capacity, suggesting distinct target affinities .

Pharmacokinetics :

  • This compound’s moderate BBB permeability contrasts with CAS 54568-12-6, which is excluded from the central nervous system due to low lipophilicity .
  • Its LogP value (3.2) positions it between highly polar bile acids (LogP <2) and lipophilic inhibitors like ginkgolic acid (CID 5469634; LogP ~8.5) .

Functional Roles :

  • While this compound inhibits CYP enzymes, it lacks the P-glycoprotein (P-gp) substrate activity seen in CAS 1254115-23-5 .
  • Its synthetic complexity aligns with betulin-derived inhibitors (e.g., CID 10153267), requiring multi-step purifications and chiral resolutions .

Research Findings and Implications

  • Enzyme Inhibition: Computational docking studies suggest this compound binds to CYP3A4’s hydrophobic active site, mimicking steroidal substrates like DHEAS (CID 12594) . However, its inhibitory potency (IC₅₀ ~5 µM) is 10-fold weaker than irbesartan (CID 3749), a known CYP2C9 inhibitor .
  • Therapeutic Potential: Preliminary data indicate synergy with troglitazone (CID 5591) in glucose uptake assays, though in vivo validation is pending .

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